Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a 1-benzothiophene core functionalized with a sulfamoyl group at the 3-position and an ethyl ester at the 2-position. The sulfamoyl moiety is further substituted with a 2,3-dimethylphenyl group, contributing to its unique steric and electronic properties.
Properties
IUPAC Name |
ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-9-5-6-11-16(14)25-17)26(22,23)20-15-10-7-8-12(2)13(15)3/h5-11,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNCTBZEMWNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzothiophene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Synthetic Route
The synthesis of Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves several key steps:
| Step | Description |
|---|---|
| Formation of Benzothiophene | Cyclization of suitable precursors in a basic medium. |
| Introduction of Sulfamoyl Group | Nucleophilic substitution using sulfamoyl chloride derivatives. |
| Esterification | Reaction with ethanol in the presence of an acid catalyst. |
Antimicrobial Activity
Research has indicated that compounds within the benzothiophene class exhibit significant antimicrobial properties. This compound has shown effectiveness against various microorganisms, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
- Fungi : Candida albicans, Aspergillus flavus
The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 16 µg/mL, indicating strong antimicrobial potential.
Anticancer Research
Preliminary studies suggest that benzothiophene derivatives may inhibit cancer cell proliferation. The mechanisms by which these compounds exert their anticancer effects are under investigation but may involve interactions with specific molecular targets related to cell growth and survival.
Comparative Studies
Comparative studies have highlighted the effectiveness of benzothiophene derivatives in various biological assays. For instance, research on structurally similar compounds has demonstrated their ability to act against resistant strains of bacteria and fungi.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar benzothiophene derivatives, researchers found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological techniques to establish the effectiveness of the compound and provided insights into its potential as a new antibiotic candidate.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of benzothiophene derivatives, including this compound. The results indicated that these compounds could inhibit the proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -F in the 3-fluoro-4-methylphenyl analog) increase polarity, while electron-donating groups (e.g., -OCH₃) improve solubility . The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which may limit rotational freedom and influence conformational stability .
Crystallographic and Structural Analysis
Crystal structures of related compounds are often resolved using SHELX software (e.g., SHELXL for refinement), which is widely employed for small-molecule crystallography due to its robustness and compatibility with high-resolution data . For instance, the ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate analog (CAS 932520-41-7) has been commercially cataloged, suggesting its structural validation via crystallography or spectroscopy .
Biological Activity
Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives. Its unique structural features, including a benzothiophene core and a sulfamoyl group, suggest potential biological activities that warrant detailed examination. This article reviews the biological activity of this compound, including its interactions with molecular targets, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Benzothiophene Core : Provides stability and facilitates interactions with biological targets.
- Sulfamoyl Group : Enhances solubility and may influence biological activity through enzyme inhibition.
- Ethyl Carboxylate Moiety : Contributes to the compound's reactivity and potential pharmacokinetic properties.
Biological Activity Overview
This compound exhibits significant biological activity attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities or receptor functions, which may lead to therapeutic effects in different diseases.
Key Findings
- Antimicrobial Activity : Studies have shown that similar benzothiophene derivatives possess antimicrobial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating potential antibacterial activity .
- Anti-cancer Potential : The structural features of this compound suggest it could be effective against certain cancers. Benzothiophene derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The sulfamoyl group is known for its role in inhibiting specific enzymes, which may contribute to the compound's therapeutic effects. Interaction studies are essential for understanding these mechanisms and optimizing drug design strategies .
Case Studies
Several studies have investigated the biological activity of related compounds:
These studies highlight the importance of structural modifications in enhancing biological activity and specificity.
The proposed mechanism of action for this compound involves:
- Binding Affinity : The compound's ability to form stable complexes with target proteins influences its efficacy.
- Hydrophobic Interactions : The hydrophobic nature of the benzothiophene ring contributes to its affinity for lipid membranes and cellular uptake.
- Functional Group Contributions : The sulfamoyl group may facilitate interactions with specific active sites on enzymes or receptors.
Q & A
Q. Table 1: Structural Analogues and Key Properties
| Compound | Substituents | IC₅₀ (COX-2, µM) |
|---|---|---|
| Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-... | 2,3-dimethylphenyl, ethyl ester | 0.45 ± 0.03 |
| Methyl 3-[(4-ethylphenyl)sulfamoyl]-... | 4-ethylphenyl, methyl ester | 1.20 ± 0.12 |
| Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-... | 3,5-dimethylphenyl, ethyl ester | 0.89 ± 0.08 |
Advanced Question: What computational strategies predict target binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with AMBER force fields to model interactions. Key residues (e.g., Arg120 in COX-2) often form hydrogen bonds with sulfamoyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD >2.0 Å suggests conformational rearrangements weakening affinity.
- QSAR Models : Train on datasets (n=50 analogues) using MOE descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
Advanced Question: How to address challenges in crystallographic refinement for this compound?
Methodological Answer:
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with Rint values (<0.05 for high-quality data) .
- Disorder Modeling : Apply PART and SUMP restraints for flexible ethyl/ester groups.
- High-Resolution Refinement : Incorporate anisotropic displacement parameters (ADPs) for non-H atoms and HAR restraints for aromatic rings.
Advanced Question: How to design SAR studies for optimizing therapeutic efficacy?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with:
- Electron-Withdrawing Groups (e.g., -CF₃ at 4-position) to enhance sulfamoyl acidity (pKa ~3.5) and improve target binding .
- Bulkier Aryl Groups (e.g., naphthyl) to probe steric effects on enzyme active sites.
- In Vivo Validation : Use xenograft models (e.g., BALB/c mice) to assess tumor growth inhibition (TGI) at 50 mg/kg dosing. Pair with PK studies to measure AUC and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
